molecular formula C20H21N3O4S2 B2612557 2-(dimethylamino)-1,3-benzothiazol-6-yl 4-(pyrrolidine-1-sulfonyl)benzoate CAS No. 953134-62-8

2-(dimethylamino)-1,3-benzothiazol-6-yl 4-(pyrrolidine-1-sulfonyl)benzoate

Cat. No.: B2612557
CAS No.: 953134-62-8
M. Wt: 431.53
InChI Key: BPYXVGDNRPYLQP-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-1,3-benzothiazol-6-yl 4-(pyrrolidine-1-sulfonyl)benzoate (CAS 953134-62-8) is a sophisticated benzothiazole derivative supplied for early-stage scientific research. This compound features a benzothiazole core, a structural motif widely recognized in medicinal chemistry for its diverse biological potential . The molecular architecture, which integrates a dimethylamino group on the benzothiazole ring and a pyrrolidine-1-sulfonyl benzoate ester, suggests potential as a key intermediate or candidate for investigating multifunctional agents. Benzothiazole scaffolds are frequently explored in various research fields due to their broad profile, which can include antioxidant, antimicrobial, and ultraviolet (UV) filtering properties . Some benzothiazole derivatives have demonstrated excellent UVB filtering capacity, outperforming established market standards, and have shown synergistic antioxidant and photoprotective activities, making them candidates for development in skin protective agents . Furthermore, related structures are investigated for their antiproliferative effects on tumor cells, including melanoma . The specific mechanism of action and full research applications for this particular compound are not yet fully characterized and represent an area of active investigation. Researchers are encouraged to utilize this compound to explore its potential in their specific biochemical and pharmacological studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[2-(dimethylamino)-1,3-benzothiazol-6-yl] 4-pyrrolidin-1-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-22(2)20-21-17-10-7-15(13-18(17)28-20)27-19(24)14-5-8-16(9-6-14)29(25,26)23-11-3-4-12-23/h5-10,13H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPYXVGDNRPYLQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(S1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)-1,3-benzothiazol-6-yl 4-(pyrrolidine-1-sulfonyl)benzoate typically involves multiple steps, starting with the formation of the benzothiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with a suitable carbonyl compound. The dimethylamino group is introduced via a nucleophilic substitution reaction, often using dimethylamine as the nucleophile. The final step involves the sulfonylation of the benzoate moiety with pyrrolidine-1-sulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)-1,3-benzothiazol-6-yl 4-(pyrrolidine-1-sulfonyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Dimethylamine, pyrrolidine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(dimethylamino)-1,3-benzothiazol-6-yl 4-(pyrrolidine-1-sulfonyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(dimethylamino)-1,3-benzothiazol-6-yl 4-(pyrrolidine-1-sulfonyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzothiazole ring and dimethylamino group play crucial roles in its binding affinity and specificity. The sulfonyl group can enhance the compound’s solubility and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoate Esters with Amino Groups

Ethyl 4-(Dimethylamino)Benzoate (EDAB)

  • Structure: Lacks the benzothiazole and sulfonyl groups but shares the dimethylamino-benzoate core.
  • Application: Used as a co-initiator in dental resins. Studies show it achieves a higher degree of conversion (72–78%) compared to 2-(dimethylamino)ethyl methacrylate (DMAEMA, 60–65%) in resin cements, indicating superior reactivity in free-radical polymerization .

2-Ethylhexyl 4-(Dimethylamino)Benzoate (EH-DMAB)

  • Structure : A branched alkyl ester variant of EDAB.
  • Application : Functions as a UV filter in cosmetics (e.g., sunscreens). Its extended alkyl chain improves lipid solubility, enhancing skin adhesion and UV absorption (λmax ~310 nm) .
  • Key Difference : The target compound’s benzothiazole and sulfonyl groups may reduce volatility and improve photostability compared to EH-DMAB.
Sulfonyl-Containing Benzoates

Triflusulfuron Methyl Ester

  • Structure : Methyl benzoate with a sulfonylurea bridge and trifluoroethoxy-triazine substituent.
  • Application : Herbicide targeting acetolactate synthase (ALS) in plants. The sulfonyl group is critical for binding to ALS enzymes .
Benzothiazole Derivatives

4H-Pyrido[1,2-a]Pyrimidin-4-One Derivatives (EP 2023/39)

  • Structure: Include 2-(1,3-benzothiazol-6-yl) substituents on a pyrimidinone core.
  • Application : Investigated as kinase inhibitors (e.g., EGFR, ALK). The benzothiazole moiety enhances target affinity and selectivity .
  • Key Difference : The target compound’s benzoate ester and sulfonyl groups may reduce cellular permeability compared to these fused heterocyclic systems.
Pharmaceutical Salts with Benzoate Components

Inosiplex

  • Structure: A salt containing 4-(acetylamino)benzoate, inosine, and 1-(dimethylamino)-2-propanol.
  • Application: Antiviral/immunomodulatory agent.
  • Key Difference: The target compound’s sulfonyl and benzothiazole groups suggest a more direct role in bioactivity compared to Inosiplex’s benzoate.

Comparative Data Tables

Table 1: Structural and Functional Comparison
Compound Core Structure Key Substituents Primary Application Notable Property
Target Compound Benzothiazole-benzoate Dimethylamino, pyrrolidine sulfonyl Potential pharmaceuticals High binding specificity (hypothetical)
Ethyl 4-(Dimethylamino)Benzoate Benzoate Dimethylamino Dental resins High polymerization reactivity (72–78%)
Triflusulfuron Methyl Ester Benzoate-sulfonylurea Trifluoroethoxy-triazine Herbicides ALS enzyme inhibition
Inosiplex Benzoate salt Acetylamino, dimethylamino-propanol Antiviral therapy Immunomodulatory activity
Table 2: Reactivity in Resin Systems
Co-Initiator Degree of Conversion (%) Flexural Strength (MPa) Water Sorption (μg/mm³)
Ethyl 4-(Dimethylamino)Benzoate 72–78 120–135 18–22
2-(Dimethylamino)Ethyl Methacrylate 60–65 90–105 25–30

Key Findings and Implications

  • Reactivity: The dimethylamino group in benzoates enhances polymerization efficiency, as seen in EDAB’s superior performance over DMAEMA . The target compound’s benzothiazole may further modulate reactivity in photoinitiation.
  • Bioactivity: Benzothiazole derivatives (e.g., pyrido-pyrimidinones) demonstrate that this scaffold is critical for kinase inhibition . The target compound’s sulfonyl group could improve metabolic stability in vivo.
  • Structural Trade-offs : While sulfonyl groups (as in triflusulfuron) enhance herbicide activity, their incorporation into benzoate esters may require balancing solubility and target engagement.

Biological Activity

The compound 2-(dimethylamino)-1,3-benzothiazol-6-yl 4-(pyrrolidine-1-sulfonyl)benzoate has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of benzothiazole derivatives typically involves the reaction of thiazole compounds with various aromatic groups. A common approach includes the use of Knoevenagel condensation reactions followed by various substitution reactions to introduce functional groups that enhance biological activity.

Anticancer Properties

Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer properties. For instance, a study highlighted the efficacy of a related compound in inhibiting the proliferation of human cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) through various assays including MTT and flow cytometry. The compound was shown to induce apoptosis and arrest the cell cycle at specific phases, thereby reducing tumor growth rates significantly .

Table 1: Anticancer Activity of Benzothiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
B7A4311.5Induces apoptosis, inhibits AKT/ERK
B7A5492.0Cell cycle arrest, reduces IL-6/TNF-α
Compound 4iHOP-923.0Inhibits proliferation

Anti-inflammatory Activity

In addition to its anticancer effects, the compound has been evaluated for its anti-inflammatory properties. It was found to significantly reduce the levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage models, suggesting a dual-action mechanism that could benefit conditions characterized by chronic inflammation .

The biological activity of 2-(dimethylamino)-1,3-benzothiazol-6-yl 4-(pyrrolidine-1-sulfonyl)benzoate is primarily attributed to its ability to modulate key signaling pathways involved in cell survival and inflammation:

  • AKT Pathway Inhibition : The compound inhibits the AKT signaling pathway, which is crucial for cell survival and proliferation.
  • ERK Pathway Modulation : It also affects the ERK pathway, which is involved in cell differentiation and proliferation.
  • Cytokine Production : By reducing cytokine production, it helps mitigate inflammatory responses that are often associated with tumor progression.

Case Studies

A notable case study involved the administration of a related benzothiazole derivative in a preclinical model of lung cancer. The results showed a marked reduction in tumor size and improved survival rates compared to control groups. The study emphasized the potential for these compounds to serve as effective therapeutic agents against resistant cancer types .

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